

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC name

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

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An In-depth Technical Guide to (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Introduction

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block extensively utilized in organic synthesis. Its importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the creation of complex molecules.[1][2] The molecule incorporates a 1,3-dioxolane ring, which acts as a protective group for a diol, and a reactive chloromethyl group. This chloromethyl moiety provides a convenient handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

The IUPAC name for this compound is (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[5]

Physicochemical Properties

The physical and chemical properties of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

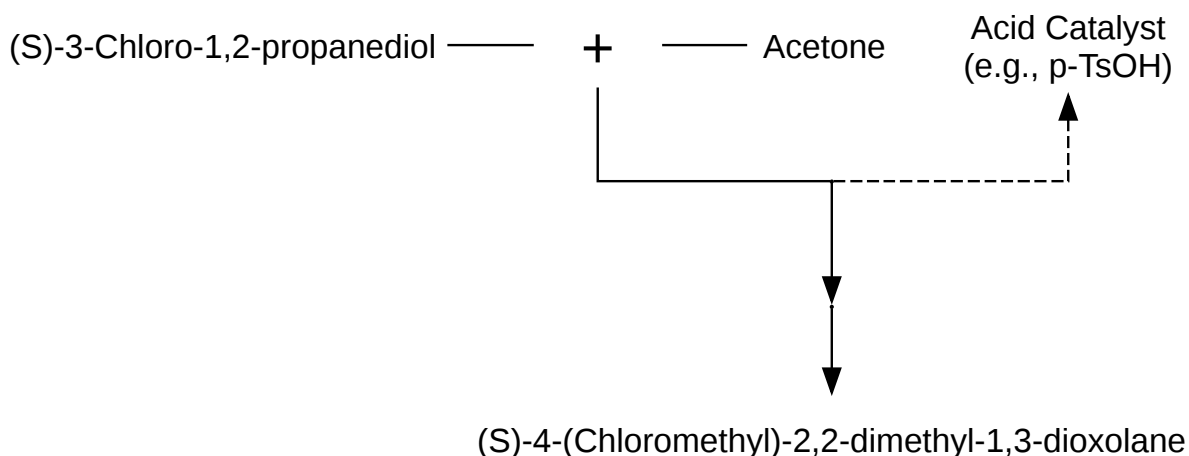
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1][5]
Molecular Weight	150.60 g/mol	[1][5][6]
CAS Number	60456-22-6	[1][5]
Appearance	Colorless clear liquid	[1][7][8]
Density	1.103 g/mL at 25 °C	[7][9]
Boiling Point	62 - 64 °C at 37 mmHg	[1][7][9]
Refractive Index (n ²⁰ /D)	1.434	[6][7][9]
Optical Rotation ([α] ²⁰ /D)	-40° to -46° (neat)	[1]
Flash Point	51 °C (123.8 °F) - closed cup	[9]
Solubility	Soluble in Chloroform, Ethyl Acetate	[7]

Synthesis and Experimental Protocols

The most common method for synthesizing 4-(chloromethyl)-1,3-dioxolanes is the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with a suitable ketone.[2][8] For the target compound, (S)-3-chloro-1,2-propanediol is reacted with acetone.

General Synthesis Pathway

The synthesis involves the reaction of (S)-3-Chloro-1,2-propanediol with acetone in the presence of an acid catalyst to form the cyclic ketal.



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Caption: General synthesis of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar dioxolanes.[8]
[10]

Objective: To synthesize (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane via the ketalization of (S)-3-chloro-1,2-propanediol with acetone.

Materials:

- (S)-3-Chloro-1,2-propanediol
- Acetone (anhydrous)
- p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
- Anhydrous sodium bicarbonate (NaHCO_3) or other suitable base for neutralization
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying
- Standard laboratory glassware for reaction, workup, and distillation

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or soxhlet extractor with drying agent) to remove water, add (S)-3-chloro-1,2-propanediol (1.0 eq) and a significant excess of anhydrous acetone (5-10 eq). Acetone serves as both a reactant and the solvent.
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.02 eq).
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques like TLC or GC. The reaction is typically complete when no more water is formed.
- **Quenching and Workup:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a mild base, such as anhydrous sodium bicarbonate, and stir for 15-20 minutes.
- **Solvent Removal:** Remove the solid base by filtration. The excess acetone is then removed from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield the final product, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, as a clear liquid.^[10]

Applications in Drug Development and Organic Synthesis

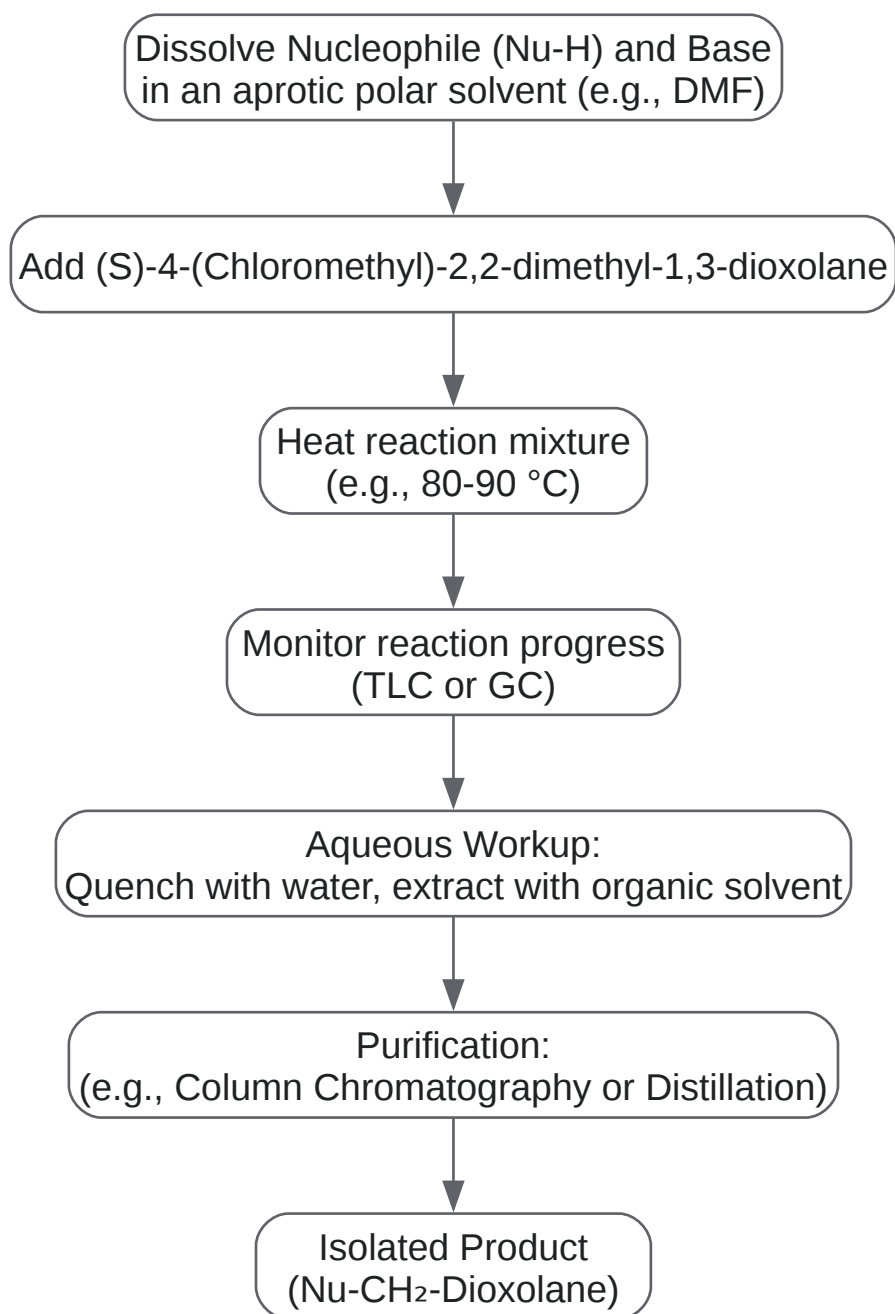
The primary utility of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane stems from the reactivity of its chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.^[4] This allows for the attachment of this chiral glycerol-derived fragment to various molecular scaffolds, a common strategy in the synthesis of pharmaceutical ingredients.^{[3][4]}

The 1,3-dioxolane moiety is a key structural feature in several clinically important drugs, such as the triazole antifungal agents itraconazole and posaconazole, where it plays a role in binding to the target enzyme.^[11] While not a direct precursor, (S)-4-(chloromethyl)-2,2-

dimethyl-1,3-dioxolane serves as a valuable model and starting material for developing synthetic routes to such complex molecules.^[11]

Experimental Workflow: Nucleophilic Substitution

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to synthesize more complex derivatives.



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Caption: General experimental workflow for nucleophilic substitution reactions.

Representative Protocol: Synthesis of an Ether Derivative

Objective: To demonstrate the utility of (S)-**4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane** in a nucleophilic substitution reaction with a phenoxide nucleophile. This protocol is adapted from procedures for similar alkylations.[11]

Materials:

- A substituted phenol (e.g., 4-nitrophenol)
- (S)-**4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane**
- A suitable base (e.g., potassium carbonate, K_2CO_3 , or sodium hydride, NaH)
- Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
- Ethyl acetate and water for extraction
- Brine solution

Procedure:

- Nucleophile Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the phenol (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent. Stir the mixture at room temperature for 20-30 minutes to form the phenoxide salt.
- Addition of Electrophile: Add (S)-**4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane** (1.0-1.2 eq) to the reaction mixture.
- Reaction: Heat the mixture (e.g., to 80 °C) and stir until the starting material is consumed, as monitored by TLC.

- **Workup:** Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent like ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove the solvent and any remaining salts.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel to obtain the desired ether derivative.

Safety Information

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazards:** It is a flammable liquid and vapor (H226), toxic if swallowed (H301), and causes serious eye damage (H318).^{[5][9][12]}
- **Precautions:** Keep away from heat, sparks, open flames, and hot surfaces.^[12] Wear protective gloves, protective clothing, eye protection, and face protection.^[12] Use in a well-ventilated area.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^[12] It is classified under storage class 3 for flammable liquids.^[9]

Conclusion

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral intermediate in modern organic synthesis. Its defined stereochemistry and the presence of a reactive chloromethyl group make it an ideal starting material for the synthesis of a wide range of enantiomerically pure compounds, particularly within the pharmaceutical industry. The protocols and data provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile building block.

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